molecular formula C15H21NO2 B275510 4-[(Cycloheptylamino)methyl]benzoic acid

4-[(Cycloheptylamino)methyl]benzoic acid

Cat. No.: B275510
M. Wt: 247.33 g/mol
InChI Key: DNSFRUCIUIAYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Cycloheptylamino)methyl]benzoic acid is a benzoic acid derivative functionalized with a cycloheptylamino-methyl substituent at the para position. This compound is of interest in medicinal chemistry for its structural versatility, which allows modifications to optimize pharmacokinetic properties such as solubility, membrane permeability, and target binding .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

4-[(cycloheptylamino)methyl]benzoic acid

InChI

InChI=1S/C15H21NO2/c17-15(18)13-9-7-12(8-10-13)11-16-14-5-3-1-2-4-6-14/h7-10,14,16H,1-6,11H2,(H,17,18)

InChI Key

DNSFRUCIUIAYHK-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NCC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1CCCC(CC1)NCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural and functional differences between 4-[(Cycloheptylamino)methyl]benzoic acid and selected analogues:

Compound Name Substituent Structure Molecular Weight (g/mol) Key Functional Groups Solubility & Lipophilicity Biological Activity
This compound Cycloheptylamino-methyl ~275 (estimated) Benzoic acid, secondary amine Moderate lipophilicity (logP ~3) Potential enzyme inhibition
2-([(Cycloheptylcarbamoyl)methyl]sulfanyl)benzoic acid Cycloheptylcarbamoyl-sulfanyl-methyl 361.44 Thioether, carbamoyl Higher logP (~4) due to thioether Unreported
4-[(Diethoxyphosphinoyl)methyl]benzoic acid Diethoxyphosphinoyl-methyl 272.23 Phosphinoyl, ester Hydrophilic (logP ~1.5) Enzyme inhibitor scaffolds
4-(4-Nitrobenzylideneamino)benzoic acid 4-Nitrobenzylideneamino ~286 (estimated) Nitro, imine Low solubility (polar nitro group) Antimicrobial activity
4-Hydroxybenzoic acid Hydroxyl 138.12 Phenolic hydroxyl High solubility (logP ~1.3) Preservative, weak acid
Key Observations:
  • Lipophilicity: The cycloheptylamino group enhances lipophilicity compared to hydrophilic derivatives like 4-hydroxybenzoic acid. This property may improve membrane permeability but reduce aqueous solubility.
  • Functional Group Impact: Phosphinoyl (e.g., 4-[(Diethoxyphosphinoyl)methyl]benzoic acid) and nitro groups introduce distinct electronic effects, altering acidity and reactivity. The nitro group in 4-(4-nitrobenzylideneamino)benzoic acid increases acidity (pKa ~2.5) compared to the parent benzoic acid (pKa ~4.2) .
  • Biological Activity: Thiazolidinone derivatives (e.g., 4-[(5-arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic acid) exhibit sub-µM IC50 values as low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibitors, highlighting the role of heterocyclic substituents in target binding .

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